Pyrocoll
Overview
Description
Pyrrole heterocycles are significant in various fields, including natural products, drugs, catalysts, and advanced materials. The development of sustainable and efficient synthesis methods for pyrroles is an area of active research, utilizing renewable resources and catalytic processes to produce these compounds with broad functional group tolerance and under mild conditions (Michlik & Kempe, 2013).
Synthesis Analysis
Recent advances in pyrrole synthesis involve catalytic methods and multicomponent reactions that allow for efficient and selective formation of pyrroles. Examples include iridium-catalysed synthesis from secondary alcohols and amino alcohols (Michlik & Kempe, 2013), oxidative coupling reactions for the synthesis of cyclo[10]pyrrole (Okujima et al., 2016), and rhodium-catalyzed conversions of furans to highly functionalized pyrroles (Parr et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrroles and their derivatives, such as cyclo[10]pyrrole, has been elucidated through methods like X-ray crystallography, providing insights into their complex structures and the basis for their unique properties (Okujima et al., 2016).
Chemical Reactions and Properties
Pyrroles undergo a variety of chemical reactions, including catalytic processes that enable the functionalization and transformation of pyrroles into valuable compounds with wide applications in biochemistry, pharmacy, and materials science. The understanding of these reactions is crucial for the development of new synthetic routes and the elaboration of pyrrole-based natural products (Walsh et al., 2006).
Physical Properties Analysis
The physical properties of pyrroles, such as their photophysical and electrochemical characteristics, are influenced by their molecular structure. These properties are essential for their applications in optoelectronics and as probes in biological systems. For instance, the synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units highlight the potential of pyrrole derivatives as luminescent materials with high quantum yields and significant solvatofluorochromism (Zhang & Tieke, 2008).
Scientific Research Applications
Biomedical Research : PyRx, a tool with applications ranging from anticancer research to studying Zika virus, has been widely utilized in the biomedical field, with over 35,000 downloads and numerous publications mentioning it (Mohammadi, 2016).
Probabilistic Modeling in AI : Pyro, a platform for advanced probabilistic modeling in AI, utilizes PyTorch for scalable applications in large datasets and high-dimensional models (Bingham et al., 2018).
Ecosystem Dynamics : Pyrocoll techniques are instrumental in studying ecosystem structure and dynamics, including predicting species interactions and developing ecosystem-wide dynamic models (Faust & Raes, 2012).
Molecular Behavior Studies : Research on Pyrocoll focuses on understanding the behavior of molecules in confined spaces, with practical applications in fields like catalysis and transport (Avram, Cohen & Rebek, 2011).
Actinide Recycling in Nuclear Fuel Cycles : Pyro-process technology, developed for actinide recycling in Light Water Reactors (LWR) and Fast Breeder Reactors (FBR), offers economic and environmental benefits, along with enhanced resistance to proliferation (Inoue, 2002).
Fossil Fuel Research : Pyrolysis-gas chromatography (py-GC) and pyrolysis-gas chromatography-mass spectrometry (py-GC-MS) are key in determining the source and maturity of organic matter in coals, oil shales, and oil source rocks (Philp, 1982).
Antibiotic and Antitumor Applications : Pyrocoll, a natural product from Streptomyces, exhibits biological activity against various bacteria, fungi, protozoa, and human tumor cell lines (Dietera et al., 2003).
Biomass Conversion : Pyrolysis is a promising method for converting biomass into products like syn-gas, liquid fuel, and charcoal, addressing the fossil fuel crisis and environmental issues (Shen et al., 2011).
Sediment Contamination Assessment : Pyrolysis-GC/MS is a useful tool for rapidly assessing organic contamination in sediments, detecting a range of organic pollutants and biological materials (Kruge & Permanyer, 2004).
Soil Organic Matter Research : Analytical pyrolysis has become a key method in soil organic matter and dissolved organic matter research, expanding into environmental chemistry and sustainable agriculture (Leinweber & Schulten, 1999).
Safety And Hazards
properties
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZWOZHDDOBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319137 | |
Record name | Pyrocoll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyrocoll | |
CAS RN |
484-73-1 | |
Record name | Pyrocoll | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrocoll | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrocoll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYROCOLL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
Record name | Pyrocoll | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.